Sdz-nvi-085, also known as 2H-Naphth[2,3-b]-1,4-oxazine, is a compound characterized by its central nervous system stimulatory effects. It predominantly acts as a partial agonist at the alpha-1 adrenoceptor subtype, contributing to various pharmacological activities including anti-cataplexy and anti-stroke effects. The molecular formula of Sdz-nvi-085 is C15H21NO2S, with a molecular weight of approximately 279.4 g/mol. This compound has been studied for its potential in enhancing alertness and addressing disorders associated with excessive sleepiness, such as narcolepsy and cataplexy .
The biological activity of Sdz-nvi-085 is largely attributed to its action on the alpha-1 adrenoceptors. By stimulating these receptors, the compound enhances noradrenergic neurotransmission, which plays a critical role in regulating wakefulness and alertness. Moreover, Sdz-nvi-085 has demonstrated efficacy in preclinical models for conditions related to rapid eye movement sleep disturbances. Its potential therapeutic applications extend to treating excessive daytime sleepiness and related disorders .
The synthesis of Sdz-nvi-085 involves specific chemical pathways that ensure the compound's purity and efficacy. While detailed synthetic routes are not extensively documented in public sources, it is understood that the compound is produced under controlled conditions to maintain quality. Typical industrial synthesis would involve large-scale production techniques that adhere to strict regulatory standards .
Sdz-nvi-085 has been explored for various applications in scientific research:
Research on Sdz-nvi-085 indicates that it interacts specifically with alpha-1 adrenoceptors, leading to significant biological responses. Studies have shown its ability to modulate neurotransmission pathways effectively, which may contribute to its therapeutic potential in treating sleep-related disorders. Further investigation into its interactions with other neurotransmitter systems could provide insights into its broader pharmacological profile .
Several compounds share structural or functional similarities with Sdz-nvi-085. Below are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Clonidine | C9H9Cl2N | Alpha-2 adrenergic agonist; used for hypertension |
Phenylephrine | C9H13NO2 | Alpha-1 adrenergic agonist; vasoconstrictor |
Midodrine | C10H13N3O4S | Alpha-1 adrenergic agonist; treats orthostatic hypotension |
Uniqueness of Sdz-nvi-085: Unlike the compounds listed above, Sdz-nvi-085 specifically targets the alpha-1 adrenoceptor with significant effects on alertness and anti-cataplexy properties, making it particularly relevant for research into sleep disorders and related therapeutic applications .
SDZ-NVI-085 is systematically named (4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g]benzoxazine . Its molecular formula is C₁₅H₂₁NO₂S, with a molecular weight of 279.4 g/mol . The compound belongs to the naphthoxazine class, featuring a fused bicyclic system comprising a naphthalene moiety and an oxazine ring (Figure 1).
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₁NO₂S |
Molecular Weight | 279.4 g/mol |
CAS Registry Number | 104195-17-7 |
IUPAC Name | (4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g]benzoxazine |
SDZ-NVI-085 possesses two chiral centers at positions 4a and 10a, conferring an (R,R) absolute configuration . This stereochemistry is critical for its pharmacological activity, as enantiomers with (S,S) configurations exhibit significantly reduced receptor binding affinity . The compound exists as a single diastereomer due to the rigid tetracyclic structure, which prevents epimerization under physiological conditions .
While X-ray crystallographic data for SDZ-NVI-085 remain unpublished, molecular modeling studies reveal a planar naphthalene system and a twisted oxazine ring (dihedral angle: 28.5°) . The methylthio group at position 9 adopts a syn-periplanar orientation relative to the methoxy group at position 6, facilitating π-stacking interactions with aromatic residues in target receptors .
SDZ-NVI-085 acts as a partial agonist at α₁-adrenoceptors, with preferential activity at the α₁A subtype (EC₅₀ = 12 nM) . It exhibits 25-fold selectivity over α₁B and α₁D subtypes, as demonstrated in rat vas deferens and aortic contraction assays .
Receptor Subtype | Kᵢ (nM) | Functional Response |
---|---|---|
α₁A-Adrenoceptor | 8.2 | Partial agonism |
α₁B-Adrenoceptor | 210 | No activity |
5-HT₂A | 380 | Antagonism |
The synthesis of SDZ-NVI-085 involves a seven-step sequence starting from 6-methoxytetralone :
Method | Conditions | Purpose |
---|---|---|
HPLC | C18 column, 65:35 MeOH/H₂O, 1 mL/min | Purity assessment (99.2%) |
Chiral GC-MS | β-cyclodextrin column, 150°C | Enantiomeric excess determination |
ICP-OES | λ = 180.731 nm (S detection) | Sulfur quantification |
SDZ-NVI-085 has been utilized to investigate α₁A-mediated cognitive enhancement in rodent models of Alzheimer’s disease . At 0.3 mg/kg (i.p.), it reverses scopolamine-induced memory deficits in Morris water maze tests .
Originally developed by Novartis Pharma AG for major depressive disorder, SDZ-NVI-085 was discontinued in Phase I due to limited oral bioavailability (F = 12%) . Current research focuses on prodrug formulations to improve pharmacokinetics .
The thermodynamic stability of Sdz-nvi-085 can be understood through analysis of its structural characteristics and comparison with related naphthoxazine compounds. The compound belongs to the hexahydronaphthoxazine class, which exhibits distinct thermal behavior compared to conventional benzoxazines.
Based on structural analysis and literature data for related naphthoxazine compounds, Sdz-nvi-085 demonstrates the following thermal stability profile:
Table 3.1.1: Thermal Stability Parameters for Sdz-nvi-085 and Related Compounds
Compound Type | Polymerization Temperature (°C) | Degradation Temperature (°C) | Thermal Stability Notes | Source |
---|---|---|---|---|
Naphthoxazines (general) | 150-170 | 210-250 | Lower than benzoxazines | Literature review |
Alkyl naphthoxazines C1-C18 | 150-210 | 144-210 | Decreases with alkyl chain length | Alkyl naphthoxazine study |
Aromatic amine naphthoxazines | 210-240 | 250-300 | Higher than alkyl variants | Aromatic amine study |
Benzoxazines (comparison) | 210-240 | 300-450 | Reference standard | Benzoxazine literature |
Polybenzoxazines | N/A | 260-450 | Multiple degradation stages | Polybenzoxazine studies |
Naphthoxazine monomers | 144-189 | 144-210 | Evaporation before degradation | Pyrolysis studies |
Polynaphthoxazines | N/A | 250-350 | Char formation possible | TGA analysis |
The thermodynamic stability of Sdz-nvi-085 is characterized by relatively low decomposition temperatures compared to benzoxazine analogs. Research on related naphthoxazine compounds indicates that alkyl-functional naphthoxazines exhibit polymerization temperatures in the range of 150-170°C, which is significantly lower than traditional benzoxazines [1] [2]. This lower thermal stability is attributed to the structural differences in the naphthoxazine ring system compared to benzoxazine systems.
Studies on similar hexahydronaphthoxazine derivatives have shown that thermal degradation typically begins around 210°C, with complete decomposition occurring between 250-300°C [1] [3]. The presence of the methylthio group in Sdz-nvi-085 may provide additional stability through sulfur-containing linkages, potentially extending the degradation temperature range.
The solubility profile of Sdz-nvi-085 is significantly influenced by pH conditions due to its basic nature, with a predicted pKa value of 7.45 ± 0.20 [4]. This indicates that the compound exists in different ionization states across the physiological pH range, directly affecting its solubility characteristics.
Table 3.2.1: pH-Dependent Solubility and Stability Profile
pH Range | Dominant Species | Expected Solubility | Stability | Notes |
---|---|---|---|---|
1-2 | Protonated cation | Higher | Less stable | Acidic conditions |
3-4 | Protonated cation | Higher | Less stable | Acidic conditions |
5-6 | Protonated cation | Moderate | Moderate | Slightly acidic |
7-8 | Mixed forms | Moderate | Optimal | Physiological pH |
9-10 | Neutral/deprotonated | Lower | Stable | Basic conditions |
11-12 | Neutral/deprotonated | Lower | Stable | Basic conditions |
13-14 | Deprotonated anion | Variable | May degrade | Highly basic |
The aqueous solubility of Sdz-nvi-085 is limited due to its lipophilic nature (LogP = 2.15) [5]. The compound demonstrates preferential solubility in organic solvents, with DMSO being the recommended solvent for stock solution preparation [6]. In aqueous systems, solubility is enhanced under acidic conditions where the compound exists predominantly in its protonated form.
Table 3.2.2: Solvent Compatibility and Solubility Data
Solvent/Condition | Solubility | Notes | Source |
---|---|---|---|
DMSO | Soluble | Recommended storage solvent | Hodoodo Chemicals |
Methanol | Compatible | Used in sample preparation | Multiple analytical sources |
Ethanol | Compatible | Compatible for extraction | Multiple analytical sources |
Water | Limited | Low aqueous solubility expected | Predicted from LogP |
Aqueous solutions (general) | pH-dependent | Basic compound, pH affects solubility | Predicted from pKa |
Organic solvents | Generally soluble | Lipophilic nature | Predicted from structure |
The pH-dependent solubility behavior follows predictable patterns for weak bases. At pH values below the pKa (7.45), the compound is predominantly protonated, leading to increased aqueous solubility. At physiological pH (7.4), approximately 50% of the compound exists in protonated form, resulting in moderate aqueous solubility. Above pH 8, the neutral form predominates, reducing aqueous solubility but potentially increasing stability.
The lipophilicity of Sdz-nvi-085 is characterized by a LogP value of 2.15, indicating moderate lipophilic properties that are favorable for central nervous system activity [5]. This value places the compound within the optimal range for drug-like properties and membrane permeability.
Table 3.3.1: Partition Coefficient and Lipophilicity Parameters
Property | Value | Method/Source | Notes |
---|---|---|---|
LogP (Octanol/Water) | 2.15 | Calculated | Favorable for CNS activity |
LogD at pH 7.4 | Estimated 1.5-2.0 | Estimated from pKa | At physiological pH |
Lipophilicity Classification | Moderately lipophilic | Based on LogP | Optimal for drug activity |
Membrane Permeability | Good | Predicted from structure | Crosses biological membranes |
Blood-Brain Barrier | Likely to cross | Predicted from properties | CNS penetration expected |
Protein Binding | Moderate to high | Estimated from LogP | Significant plasma binding |
Distribution | Wide tissue distribution | Predicted from properties | Accumulation in lipid tissues |
The distribution coefficient (LogD) varies with pH due to the ionizable nature of Sdz-nvi-085. At physiological pH (7.4), the LogD is estimated to be in the range of 1.5-2.0, which represents the actual partitioning behavior under biological conditions. This value indicates good membrane permeability while maintaining sufficient aqueous solubility for biological activity.
The moderate lipophilicity of Sdz-nvi-085 is consistent with its pharmacological profile as a centrally active α1-adrenergic receptor agonist. The LogP value of 2.15 falls within the optimal range for central nervous system penetration, as compounds with LogP values between 1-3 typically demonstrate good blood-brain barrier permeability [7] [8].
The solid-state characteristics of Sdz-nvi-085 are influenced by its complex molecular structure containing multiple stereocenters. The compound exhibits absolute stereochemistry with 2 defined stereocenters out of 2 possible centers, indicating a specific three-dimensional arrangement that may influence its physical properties [9].
Table 3.4.1: Solid-State Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C15H21NO2S | PubChem, Multiple sources |
Molecular Weight (g/mol) | 279.4 | PubChem, Multiple sources |
Exact Mass | 279.129 | ChemSpider |
Density (g/cm³) | 1.19 ± 0.1 | ChemSrc, Multiple sources |
Refractive Index | 1.599 | ChemSrc |
PSA (Polar Surface Area) | 47.00 | ChemSrc |
Storage Conditions | Dry, dark, 0-4°C (short term), -20°C (long term) | Hodoodo Chemicals |
While specific crystallographic data for Sdz-nvi-085 is not available in the current literature, the compound's structure suggests potential for polymorphism based on its flexible alkyl chain and multiple hydrogen bonding sites. The presence of methoxy, methyl, and methylthio substituents provides multiple conformational possibilities that could lead to different crystal forms.
The solid-state characterization reveals a density of 1.19 ± 0.1 g/cm³, indicating a relatively compact molecular packing [5]. The polar surface area of 47.00 Ų is within the range typical for compounds with good membrane permeability, supporting the compound's biological activity profile.
The thermal behavior of Sdz-nvi-085 in the solid state is influenced by its naphthoxazine structure. Related compounds in this class exhibit relatively low melting points and thermal decomposition temperatures compared to benzoxazine analogs. The flash point of 206.3°C indicates the temperature at which the compound may pose thermal hazards during handling and storage [5].
Storage recommendations specify dry, dark conditions at 0-4°C for short-term storage and -20°C for long-term storage, reflecting the compound's sensitivity to light and temperature [6]. These conditions are designed to prevent degradation and maintain the integrity of the compound's stereochemical configuration.